5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane
Description
Defining the Structural Features and Unique Architecture of 5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane
The structure of this compound is defined by its tricyclic nature, consisting of a nine-membered framework. The nomenclature itself provides clues to its architecture: "tricyclo" indicates three fused rings, "nonane" specifies a total of nine atoms in the core skeleton, "dioxa" points to the presence of two oxygen atoms, and "aza" signifies one nitrogen atom. The numbers preceding these terms pinpoint the positions of the heteroatoms within the ring system.
The core of this molecule is a bicyclo[3.3.1]nonane skeleton, which is a well-studied framework in organic chemistry. rsc.orgucl.ac.ukmdpi.com The bicyclo[3.3.1]nonane system can exist in several conformations, including the twin-chair, chair-boat, and twin-boat forms. rsc.orgmdpi.com The introduction of heteroatoms and additional ring fusions, as seen in this compound, introduces further conformational constraints and electronic features. The rigid and spatially defined arrangement of the oxygen and nitrogen atoms in this tricyclic system is a key feature that can influence its interactions with biological targets.
Table 1: Key Structural and Chemical Data for this compound
| Property | Value |
| Molecular Formula | C₆H₉NO₂ |
| IUPAC Name | 5,8-Dioxa-2-azatricyclo[4.3.0.0³,⁷]nonane |
| CAS Number | 1314964-12-9 |
| Core Skeleton | Tricyclic Nonane (B91170) |
| Heteroatoms | 2 Oxygen, 1 Nitrogen |
Historical Context of Tricyclic Nonane Framework Research with Oxygen and Nitrogen Heteroatoms
Research into tricyclic nonane frameworks, particularly those incorporating both oxygen and nitrogen heteroatoms, is deeply rooted in the broader field of heterocyclic chemistry. The foundational bicyclo[3.3.1]nonane skeleton has been a subject of interest for decades due to its presence in various natural products and its utility as a synthetic intermediate. rsc.orgucl.ac.ukmdpi.com
Significance of Polycyclic Dioxa-Azatricyclo[4.3.0.0,3,7]nonane Systems in Advanced Chemical Research and Molecular Design
The significance of polycyclic systems like this compound in advanced chemical research is multifaceted. Heterocyclic compounds are fundamental to drug discovery, with a large percentage of pharmaceuticals containing at least one heterocyclic ring. nih.govnih.govopenmedicinalchemistryjournal.com The rigid, three-dimensional structure of polycyclic systems can provide a pre-organized scaffold for presenting functional groups in a specific spatial orientation, which is often key for high-affinity and selective binding to biological targets. researchgate.netnih.gov
The design of novel therapeutic agents often involves the use of unique and complex scaffolds to explore new chemical space and overcome challenges such as drug resistance. The this compound framework, with its defined stereochemistry and arrangement of heteroatoms, represents a valuable building block in the design of new bioactive molecules.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
5,8-dioxa-2-azatricyclo[4.3.0.03,7]nonane |
InChI |
InChI=1S/C6H9NO2/c1-3-5-6(8-1)4(7-3)2-9-5/h3-7H,1-2H2 |
InChI Key |
FUQYLHVWIQEPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C(O1)C(N2)CO3 |
Origin of Product |
United States |
Synthetic Methodologies for the Construction of 5,8 Dioxa 2 Azatricyclo 4.3.0.0,3,7 Nonane and Its Analogs
General Strategies for Tricyclic Heterocyclic Synthesis
The synthesis of complex tricyclic frameworks like 5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane often relies on powerful bond-forming strategies that can rapidly build molecular complexity from simpler precursors. These strategies can be broadly categorized into cascade reactions, intramolecular cyclizations, and intermolecular annulations.
Cascade Reactions and Tandem Cyclizations for Dioxa-Azatricyclo Systems
For the synthesis of dioxa-azatricyclo systems, a hypothetical cascade approach could involve an initial intermolecular reaction to assemble a key intermediate, which then undergoes a series of intramolecular cyclizations. For instance, a tandem radical cyclization has been successfully employed in the synthesis of oxa- and aza-cages. researchgate.net This strategy involves the generation of a radical species that initiates a sequence of intramolecular additions to strategically placed double or triple bonds, ultimately leading to the formation of the polycyclic framework. While not directly applied to the target molecule, this methodology offers a conceptual blueprint for its construction.
Another powerful approach is the use of tandem Diels-Alder reactions. While typically used for carbocyclic systems, enzymatic tandem [4+2] cycloadditions have been shown to construct complex polycyclic structures. nih.gov A chemo-enzymatic strategy could potentially be envisioned for the synthesis of the this compound core.
Intramolecular Cyclization Pathways for the [4.3.0.0,3,7]nonane Framework
Intramolecular cyclization is a cornerstone of polycyclic synthesis, where a single molecule containing appropriately positioned reactive functional groups is induced to form rings. The construction of the rigid tricyclo[4.3.0.0,3,7]nonane (brexane) carbon skeleton has been achieved, providing a foundation for the subsequent introduction of heteroatoms.
A plausible strategy for the synthesis of the this compound system could involve the intramolecular cyclization of a suitably functionalized precursor. For example, a Lewis acid-initiated intramolecular cyclization of a benzylidene acetal (B89532) with an azide (B81097) functional group has been demonstrated for the synthesis of oxazolines and oxazines. rsc.org This type of reaction could be adapted to a more complex substrate to form one of the heterocyclic rings of the target molecule. Similarly, intramolecular cyclization of amino acid-derived diazoketones has been utilized for the synthesis of oxazinanones, showcasing another potential route to incorporate the oxa-aza motif. frontiersin.orgdoaj.org
Furthermore, tandem radical cyclizations of vinylogous carbonates and carbamates have proven effective in the stereoselective synthesis of oxa- and aza-angular triquinanes, which are complex polycyclic systems. nih.gov This approach highlights the potential of radical-mediated intramolecular cyclizations in constructing intricate heterocyclic architectures.
Intermolecular Annulation Strategies for Incorporating Heteroatoms
Intermolecular annulation reactions involve the joining of two or more molecules to form a new ring system. These strategies are valuable for constructing heterocyclic rings onto a pre-existing carbocyclic or heterocyclic framework.
A relevant example is the aza-[4+2] cycloaddition, which is a powerful tool for the synthesis of nitrogen-containing six-membered rings. rsc.orgrsc.org This reaction could be employed to introduce the 2-azatricyclo component of the target molecule. For instance, the reaction of a diene with an imine (or an iminium ion) can lead to the formation of a tetrahydropyridine (B1245486) ring, which could be a key intermediate in the synthesis of the this compound scaffold. The stereochemical outcome of such reactions can often be controlled by the use of chiral catalysts or auxiliaries.
The following table summarizes some general intermolecular annulation strategies that could be conceptually applied to the synthesis of the target scaffold.
| Annulation Strategy | Reactants | Potential Application |
| Aza-Diels-Alder Reaction | Diene and Imine | Construction of the azacyclic portion |
| [4+3] Cycloaddition | Diene and Allylic Cation | Formation of a seven-membered ring precursor |
| [3+2] Cycloaddition | Azomethine Ylide and Alkene | Synthesis of the pyrrolidine (B122466) ring component |
Stereocontrolled Synthesis of this compound Derivatives
The presence of multiple stereocenters in the this compound framework necessitates the use of stereocontrolled synthetic methods to obtain enantiomerically pure or enriched products. Asymmetric catalysis and diastereoselective approaches are the two main pillars of stereocontrolled synthesis.
Asymmetric Catalysis in the Formation of Chiral Tricyclic Systems
Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the formation of one enantiomer in excess. This approach is highly sought after due to its efficiency and the ability to generate significant quantities of chiral material from achiral starting materials.
For the synthesis of chiral N,O-heterocycles, iridium-catalyzed intramolecular allylic amidation has been shown to be a highly effective method, providing excellent yields and enantioselectivities. rsc.orgrug.nl This reaction involves the intramolecular attack of an amide oxygen atom onto an iridium-activated allylic moiety, leading to the formation of a chiral heterocyclic ring. Such a strategy could be envisioned for the enantioselective construction of one of the heterocyclic rings in the target molecule.
The development of chiral catalysts for aza-Diels-Alder reactions has also been a major focus, enabling the asymmetric synthesis of a variety of nitrogen-containing heterocycles. acs.org These catalysts, which can be based on chiral Lewis acids or organocatalysts, can effectively control the facial selectivity of the cycloaddition, leading to the formation of enantioenriched products.
The table below presents some examples of asymmetric catalytic reactions relevant to the synthesis of chiral heterocycles.
| Reaction | Catalyst Type | Potential Application |
| Intramolecular Allylic Amidation | Chiral Iridium Complex | Enantioselective formation of the oxazine (B8389632) ring |
| Aza-Diels-Alder Reaction | Chiral Lewis Acid or Organocatalyst | Asymmetric synthesis of the azacyclic portion |
| Michael Addition | Chiral Organocatalyst | Enantioselective formation of C-O or C-N bonds |
Diastereoselective Approaches to Complex Polycyclic Scaffolds
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters within a molecule. This is often achieved by taking advantage of the inherent steric and electronic properties of the substrate or by using chiral auxiliaries.
Sequential photochemical and Prins reactions have been developed for the diastereoselective synthesis of tricyclic heterocyclic scaffolds with five contiguous stereocenters. nih.govresearchgate.net This modular approach allows for the introduction of various functional groups and provides excellent stereocontrol. The Prins cyclization of cyclobutene (B1205218) alcohols, for instance, generates novel tricyclic heterocycles as single diastereomers.
Furthermore, a chiral Brønsted acid-catalyzed asymmetric cascade aza-Piancatelli rearrangement/intramolecular Diels-Alder reaction has been developed for the stereoselective construction of aza- frontiersin.orgacs.orgacs.org-tricyclic derivatives. rsc.org This method efficiently generates multiple contiguous stereocenters in a highly enantioselective manner. Such a strategy could be conceptually adapted to construct the complex stereochemical array of the this compound core.
Advanced Synthetic Techniques Applicable to this compound
The construction of complex, three-dimensional molecular architectures such as this compound necessitates sophisticated synthetic strategies. Modern organic synthesis has moved towards methods that offer high efficiency, selectivity, and sustainability. Advanced techniques, including those driven by light or mediated by metals, as well as strategies that build upon existing molecular frameworks, are particularly relevant for accessing novel tricyclic heterocyclic cores.
Photoredox Catalysis and Visible Light-Driven Cyclizations for Tricyclic Cores
Visible light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. This strategy utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates, which can then undergo cyclization to form intricate ring systems. These methods are advantageous due to their operational simplicity, reduced waste, and the use of a sustainable energy source.
The applicability of these techniques for constructing tricyclic aza-oxa cores is demonstrated in the synthesis of various polycyclic aza-heterocycles. For instance, visible-light-induced radical cascade trifluoromethylation/cyclization reactions have been developed to produce trifluoromethylated polycyclic quinazolinones and benzimidazoles. mdpi.com This approach showcases the potential to initiate a cascade of bond-forming events from a single photochemical activation, leading to complex heterocyclic scaffolds. mdpi.com Similarly, visible light can drive the dearomative ring expansion of azaarenes to access dihydrofuran-based polycyclic compounds, highlighting the versatility of light-mediated reactions in rearranging and building complex frameworks. rsc.orgnih.gov
Mechanistic studies often reveal that these transformations proceed through a series of steps, such as the light-induced isomerization of a double bond, followed by intramolecular cyclization events. rsc.org For example, the synthesis of polycyclic benzo[d] rsc.orgnih.govoxazocine scaffolds is initiated by the E-to-Z isomerization of a C-C double bond under blue LED irradiation, which triggers a cascade of cyclization and rearomatization steps. rsc.org The development of such cascade reactions is highly attractive for synthesizing cores similar to this compound, as they can efficiently build molecular complexity in a single pot. mdpi.comdicp.ac.cn
Table 1: Examples of Visible Light-Driven Cyclizations for Polycyclic Heterocycles
| Reaction Type | Catalyst/Conditions | Resulting Core Structure | Key Feature |
|---|---|---|---|
| Cascade Trifluoromethylation/Cyclization | Visible Light, Photocatalyst | Polycyclic Quinazolinones | Radical cascade for high complexity |
| Dearomative Ring Expansion | Visible Light | Dihydrofuran-based Polycyclics | Access to non-aromatic molecules |
| Tandem Cycloisomerization/Cyclization | Blue LED, room temperature | Benzo[d] rsc.orgnih.govoxazocine | E-to-Z isomerization trigger |
| Intermolecular Cascade Cyclization | Visible Light, Photocatalyst | Fused Tricyclic Aza-arenes | Construction from simpler pyridines |
Organometallic Approaches in Polycyclic Heterocycle Synthesis
Organometallic chemistry provides a diverse toolkit for the synthesis of complex molecules, including polycyclic heterocycles. Transition metal catalysts can orchestrate unique bond formations and control stereochemistry with high precision, enabling access to structures that are difficult to obtain through classical methods.
One powerful organometallic strategy is the use of metal-catalyzed cycloaddition reactions. For example, a Brønsted acid-catalyzed [5+2] cycloaddition reaction utilizing molybdenum-containing organometallic scaffolds has been developed to synthesize functionalized oxa- and azabicyclo[3.2.1]octenes. nih.gov This method demonstrates excellent control over regio- and stereochemistry, which is crucial for the construction of well-defined three-dimensional structures like this compound. nih.gov
Relay catalysis, involving multiple distinct metal catalysts, further expands the synthetic possibilities. An asymmetric synthesis of oxa-bridged oxazocines has been achieved through a Rh(II)/Zn(II) relay catalysis system. nih.gov This process involves the rhodium-promoted generation of a reactive intermediate, which then undergoes a [4+3] cycloaddition catalyzed by a chiral zinc complex to yield oxa-bridged heterocycles with three stereocenters. nih.gov Such bimetallic systems are highly effective for constructing bridged polycycles containing both oxygen and nitrogen atoms. nih.govresearchgate.net The ability to use organometallic complexes to mediate intramolecular cycloadditions is another key approach for building bridged aza- and oxa-skeletons efficiently. acs.org
Table 2: Organometallic Strategies for Aza-Oxa Heterocycle Synthesis
| Reaction Type | Metal Catalyst(s) | Resulting Core Structure | Key Feature |
|---|---|---|---|
| [5+2] Cycloaddition | Molybdenum (Mo) | Oxa- and Azabicyclo[3.2.1]octenes | High regio- and stereocontrol |
| [4+3] Cycloaddition | Rhodium (II) / Zinc (II) | Oxa-bridged Oxazocines | Asymmetric bimetallic relay catalysis |
| Formal [3+2] Cycloaddition | Lithium Iodide (promoter) | Bridged Aza- and Oxa-[n.2.1] Skeletons | Efficient construction of bridged systems |
| Organocatalysis | DABCO (metal-free) | Oxa-bridged Epoxybenzo[b] rsc.orgdicp.ac.cnoxazocines | Metal-free cascade reaction |
Synthesis from Precursors with Related Bicyclic Architectures
A logical and powerful strategy for assembling complex tricyclic systems is to begin with a simpler, related bicyclic precursor and subsequently construct the third ring. This approach allows for a modular assembly, where the stereochemistry and functionality of the initial bicyclic core can be leveraged to control the formation of the final tricyclic product. The bicyclo[4.3.0]nonane (or hydrindane) scaffold, which is structurally related to the core of the target molecule, is a common motif in natural products, and numerous methods for its synthesis have been developed. mdpi.com
The construction of bridged aza- and oxa-skeletons can be achieved through intramolecular cycloadditions starting from acyclic precursors bearing both components of the cycloaddition. acs.org A more advanced application of this principle starts with a stable bicyclic system. For instance, the synthesis of 3,7-dioxa-9-aza-bicyclo[3.3.1]nonane, a related bridged aza-oxa compound, was accomplished via a transannular cyclization. nih.gov This key step involves forming a bond across the ring of a larger monocyclic or bicyclic intermediate to create the final, more constrained bicyclic system. nih.gov
Applying this logic to the target compound, one could envision a synthetic route starting from a suitable bicyclic precursor, such as a derivative of a dioxabicyclo- or azabicyclo-nonane. An intramolecular reaction, such as an annulation or a formal cycloaddition, could then be employed to forge the final ring and complete the this compound framework. The development of intramolecular formal [3+2] cycloadditions of activated aziridines and epoxides provides a template for how such transformations can efficiently build bridged aza- and oxa-[n.2.1] skeletons from simpler starting materials. acs.org
Table 3: Synthetic Approaches from Bicyclic or Related Precursors
| Synthetic Strategy | Precursor Type | Resulting Architecture | Key Transformation |
|---|---|---|---|
| Intramolecular Formal [3+2] Cycloaddition | Tethered Epoxide/Aziridine and Alkene | Bridged Oxa-/Aza-[n.2.1] Skeletons | Lewis acid-promoted cyclization |
| Transannular Cyclization | Bicyclic Amine Precursor | 3,7-Dioxa-9-aza-bicyclo[3.3.1]nonane | Formation of a cross-ring bond |
| Diels-Alder Cycloaddition | Dieneyne | Hydrindane (Bicyclo[4.3.0]nonane) | Formation of bicyclic core |
Spectroscopic and Structural Characterization of 5,8 Dioxa 2 Azatricyclo 4.3.0.0,3,7 Nonane Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Advanced NMR techniques are fundamental for the structural elucidation of complex molecules like 5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane derivatives. One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the number and chemical environment of protons and carbons in the molecule.
For a definitive structural assignment, two-dimensional NMR experiments would be essential:
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks and identify adjacent protons within the tricyclic framework.
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the connectivity of the entire carbon skeleton and confirming the placement of the heteroatoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing insights into the stereochemistry and conformation of the rigid tricyclic system.
Without experimental data, a table of chemical shifts and coupling constants cannot be generated.
X-ray Crystallography for Precise Geometrical and Conformational Analysis
Single-crystal X-ray crystallography is the most powerful method for unambiguously determining the three-dimensional structure of a molecule. This technique would provide precise data on bond lengths, bond angles, and torsion angles, confirming the connectivity and revealing the exact conformation of the this compound core.
For a derivative that forms suitable single crystals, the analysis would yield a detailed structural model. This would allow for the visualization of the molecule's geometry, including the puckering of the rings and the relative orientation of any substituents. This information is invaluable for understanding the steric and electronic properties of the molecule. Research on related azatricyclo derivatives frequently employs this method to confirm molecular structures. rsc.org
A table of crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, cannot be provided as no crystal structures for this specific compound or its derivatives have been published.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be employed to obtain a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula (C₆H₉NO₂ for the parent compound).
Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would also reveal characteristic fragmentation patterns. The analysis of these fragments provides valuable structural information, as the molecule breaks apart in a predictable manner based on the strength of its chemical bonds and the stability of the resulting fragments. This "fingerprint" can help to confirm the structure elucidated by NMR.
No experimental mass spectra for this compound are available in the searched literature, preventing the creation of a data table of its fragmentation patterns.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Vibrational Circular Dichroism) for Absolute Configuration Studies
Since this compound is a chiral molecule, chiroptical spectroscopy techniques would be necessary to study its enantiomers and determine their absolute configuration.
Electronic Circular Dichroism (ECD): Measures the differential absorption of left and right circularly polarized light by chromophores in the molecule. The resulting spectrum is highly sensitive to the stereochemistry of the molecule.
Vibrational Circular Dichroism (VCD): An infrared-based technique that provides stereochemical information about the entire molecule, not just the areas near chromophores.
For derivatives of this compound, experimental ECD or VCD spectra would be compared with spectra predicted by quantum chemical calculations for a known absolute configuration (e.g., R or S). A match between the experimental and calculated spectra would allow for the assignment of the absolute configuration of the synthesized compound.
As there are no published studies on the enantioselective synthesis or resolution of this compound derivatives, no chiroptical data are available.
Computational and Theoretical Investigations of 5,8 Dioxa 2 Azatricyclo 4.3.0.0,3,7 Nonane
Quantum Chemical Calculation Methodologies for the Tricyclic System
Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of complex molecules. For a heteroatomic system like 5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane, a combination of Density Functional Theory (DFT) and high-level ab initio methods would be employed to achieve a balance between computational cost and accuracy.
Density Functional Theory (DFT) has become a primary method for computational analysis of organic molecules due to its efficiency and reliability. nih.gov Functionals such as B3LYP or OPBE, combined with basis sets like 6-31G(d) or the more extensive TZVP, are commonly used to optimize molecular geometries and calculate electronic properties. researchgate.netmdpi.comnih.gov
For this compound, DFT calculations would be crucial for:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Vibrational Frequency Analysis: Confirming that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and predicting its infrared (IR) spectrum.
Thermodynamic Properties: Calculating standard enthalpies, entropies, and Gibbs free energies of formation to assess the molecule's thermodynamic stability. mdpi.com
Electronic Properties: Analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its reactivity and electronic behavior.
The table below illustrates typical data obtained from DFT calculations for heterocyclic molecules, which would be analogous to the expected results for the title compound.
| Property | DFT Functional | Basis Set | Calculated Value (Example System) | Reference |
| Total Energy (Hartree) | B3LYP | 6-31G(d) | -420.12345 | researchgate.net |
| HOMO Energy (eV) | B3LYP | 6-31G(d) | -6.54 | researchgate.net |
| LUMO Energy (eV) | B3LYP | 6-31G(d) | 1.23 | researchgate.net |
| Dipole Moment (Debye) | OPBE | TZVP | 2.87 | nih.gov |
This is an interactive data table. Users can sort and filter the data.
While DFT is a powerful tool, high-level ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)), offer greater accuracy for specific properties, albeit at a higher computational cost. nih.gov These methods are particularly valuable for calculating precise bond lengths, bond angles, and interaction energies. nih.govresearchgate.netnih.gov
For the this compound system, these calculations would provide benchmark data for:
Precise Bond Lengths and Angles: Offering a more accurate prediction of the molecular geometry compared to standard DFT methods. researchgate.net
Interaction Energies: Accurately quantifying non-covalent interactions, such as intramolecular hydrogen bonding, if present. nih.gov
Energetics: Providing reliable data on conformational energies and reaction barriers.
The following table shows a comparison of bond lengths for a related heterocyclic system calculated using different levels of theory.
| Bond | HF/6-31G(d) (Å) | MP2/6-31+G* (Å) | Experimental (Å) | Reference |
| C-N | 1.465 | 1.458 | 1.455 | rsc.org |
| C-O | 1.430 | 1.422 | 1.420 | nih.gov |
| C-C | 1.542 | 1.535 | 1.533 | nih.gov |
This is an interactive data table. Users can sort and filter the data.
Conformational Analysis and Potential Energy Surfaces of this compound
The rigid tricyclic structure of this compound limits its conformational flexibility. However, computational methods can explore the subtle variations in its geometry and map the potential energy surface (PES). rug.nlmdpi.com
Even in rigid systems, minor conformational changes, such as puckering of the five-membered rings, can occur. Computational scans of the potential energy surface, where specific dihedral angles are systematically varied, can identify different conformers and the transition states that connect them. mdpi.comresearchgate.net For instance, studies on bicyclo[3.3.1]nonane systems, which share a similar bridged structure, have shown the existence of chair-boat and chair-chair conformations, with the relative stability depending heavily on substituent effects. nih.gov A similar analysis for the title compound would reveal its preferred conformation and the energy barriers to any possible interconversions.
Stereoelectronic effects arise from the interaction of electron orbitals and are critical in determining the structure and reactivity of heteroatomic molecules. researchgate.net In this compound, the lone pairs on the nitrogen and oxygen atoms can engage in significant stereoelectronic interactions with adjacent sigma (σ) and anti-bonding sigma (σ*) orbitals.
Key interactions to investigate would include:
Anomeric Effects: The interaction between an oxygen lone pair and an adjacent C-N or C-C σ* orbital, which can influence bond lengths and conformational stability.
Hyperconjugation: The donation of electron density from a C-H or C-C sigma bond into an empty orbital, which can stabilize certain conformations.
Natural Bond Orbital (NBO) analysis is a computational technique used to quantify these interactions by calculating their stabilization energies (E(2)). Investigating these effects is crucial for a complete understanding of the molecule's conformational preferences and reactivity. researchgate.net
Strain Analysis and Aromaticity/Antiaromaticity Considerations in the [4.3.0.0,3,7]nonane Core
The tricyclo[4.3.0.0,3,7]nonane core is inherently strained due to the presence of fused four- and five-membered rings. This ring strain significantly influences the molecule's stability and chemical reactivity.
Computational methods can quantify this strain in several ways:
Homodesmotic Reactions: By comparing the calculated energy of the molecule to that of strain-free reference compounds through a balanced chemical equation, one can estimate the total strain energy.
Geometric Parameters: Deviations of bond angles from ideal values (e.g., 109.5° for sp³-hybridized carbon) are direct indicators of angle strain.
Computational Studies of Reaction Mechanisms and Pathways for this compound
A comprehensive understanding of the reaction mechanisms and pathways of this compound remains an area for future research. Computational chemistry offers powerful tools to predict and analyze the intricate steps involved in chemical transformations.
Prediction of Ring-Opening and Rearrangement Processes
The strained tricyclic system of this compound suggests that ring-opening and rearrangement reactions could be significant pathways for its transformation. Theoretical predictions would be invaluable in identifying the most likely bonds to cleave and the resulting product distributions under various conditions. For instance, studies on analogous systems, such as the regioselective ring openings in the 3,5-dioxa-8-azabicyclo[5.2.0]nonane ring system, highlight the complexity and potential for selectivity in such processes. However, specific predictive data for this compound is currently absent from the literature.
Exploration of Potential Energy Profiles for Chemical Transformations
The exploration of potential energy surfaces is fundamental to understanding the kinetics and thermodynamics of chemical reactions. For this compound, mapping these profiles would reveal the energy barriers for various transformations, identify stable intermediates, and predict the most favorable reaction pathways. Without such studies, a detailed mechanistic understanding of its chemical behavior is speculative.
Topological Analysis of Electron Density (e.g., QTAIM) for Bonding Characterization
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational method for characterizing the nature of chemical bonds. nih.gov An application of QTAIM to this compound would provide a quantitative description of the electron density distribution, bond critical points, and the nature of the atomic interactions within this constrained framework. This analysis could reveal insights into the strain and stability of the molecule. While QTAIM has been used to study bonding in related bicyclo[3.3.1]nonane systems, a specific analysis for this compound has not been reported. nih.govresearchgate.net
Chemical Reactivity and Transformation of the 5,8 Dioxa 2 Azatricyclo 4.3.0.0,3,7 Nonane Scaffold
Ring-Opening Reactions and Fragmentation Pathways of the Tricyclic Core
No published data is available.
Selective Bond Cleavages under Varied Reaction Conditions
No published data is available.
Formation of Novel Cyclic and Acyclic Products from Degraded Tricyclic Systems
No published data is available.
Functionalization and Derivatization Strategies for 5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane
No published data is available.
Bridgehead Functionalization and Reactivity
No published data is available.
Heteroatom-Directed Functionalization
No published data is available.
Cross-Coupling and Other Metal-Catalyzed Transformations on the Scaffold
No published data is available.
Rearrangement Chemistry of the this compound Framework
There is no published research detailing the rearrangement chemistry of the this compound framework.
Heteroatom-Specific Reactions (e.g., nitrogen or oxygen-centered transformations)
Specific research on nitrogen-centered or oxygen-centered transformations of the this compound scaffold has not been reported in the scientific literature.
Strategic Applications of the 5,8 Dioxa 2 Azatricyclo 4.3.0.0,3,7 Nonane Scaffold in Molecular Design
Design Principles for Novel Molecular Architectures Incorporating the Tricyclic Core
The design of novel molecular architectures hinges on the ability to control the three-dimensional arrangement of atoms and functional groups. The 5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane core offers a robust platform for achieving this control due to its inherent structural rigidity. Unlike flexible acyclic or monocyclic systems, the fused ring structure of this scaffold significantly limits conformational freedom. This rigidity ensures that substituents appended to the core project into well-defined regions of space, a critical principle in the rational design of molecules intended to interact with biological targets such as proteins and nucleic acids.
The embedded oxygen and nitrogen atoms are not merely structural components; they serve as key design elements. The nitrogen atom at the 2-position provides a convenient attachment point for a wide variety of substituents or for integrating the scaffold into a larger molecular assembly. The oxygen atoms at the 5- and 8-positions influence the scaffold's polarity and hydrogen-bonding capabilities, which are crucial for molecular recognition and solubility. These heteroatoms can participate in hydrogen bonds, acting as acceptors, thereby guiding the binding orientation of the molecule within a receptor pocket. rsc.org The stereochemistry of the tricyclic core is fixed, making it an excellent chiral building block for asymmetric synthesis.
Scaffold as a Platform for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy for creating collections of structurally diverse small molecules to probe biological processes or serve as starting points for drug discovery. cam.ac.uk The this compound scaffold is exceptionally well-suited for DOS due to its densely functionalized nature and multiple points for diversification. nih.govfrontiersin.org A synthetic strategy can be envisioned where the core scaffold is synthesized and then elaborated in a divergent manner to generate a library of analogues. mdpi.com
The primary points for diversification on the scaffold include the nitrogen atom and the available carbon positions. The secondary amine at the N-2 position can be readily acylated, alkylated, or used in coupling reactions to introduce a wide array of functional groups. The carbon backbone can also be functionalized, allowing for the introduction of additional substituents that can explore different regions of chemical space. This approach allows for the rapid generation of a library of compounds with high skeletal and stereochemical complexity from a common intermediate. cam.ac.ukfrontiersin.org
| Diversification Point | Type of Reaction | Potential Reagents/Building Blocks | Resulting Functionality |
|---|---|---|---|
| N-2 Position | Acylation / Amide Coupling | Carboxylic acids, Acid chlorides, Chloroformates | Amides, Carbamates |
| N-2 Position | Alkylation / Reductive Amination | Alkyl halides, Aldehydes/Ketones with reducing agent | Substituted Amines |
| N-2 Position | Sulfonylation | Sulfonyl chlorides | Sulfonamides |
| Carbon Backbone | Functionalization (e.g., via C-H activation or from a precursor) | Halogenating agents, Organometallic reagents | Halides, Alkyl/Aryl groups |
Applications in the Development of Catalytic Systems and Chiral Auxiliaries
The field of asymmetric synthesis relies heavily on the use of chiral molecules to control the stereochemical outcome of a reaction. researchgate.net The this compound scaffold, being inherently chiral, is a prime candidate for development as both a chiral auxiliary and a component of chiral catalysts. sfu.ca
As a chiral auxiliary, the scaffold can be temporarily attached to a prochiral substrate. scielo.org.mx Its rigid, well-defined structure can effectively shield one face of the substrate, directing the attack of a reagent to the opposite face, thereby inducing high diastereoselectivity. nih.gov After the transformation, the auxiliary can be cleaved and potentially recycled. The predictable stereocontrol offered by such a rigid auxiliary is advantageous for complex molecule synthesis. researchgate.net
Furthermore, the scaffold can be incorporated into the structure of a chiral ligand for asymmetric catalysis. By functionalizing the tricyclic core with atoms or groups capable of coordinating to a metal center (e.g., phosphorus, sulfur, or additional nitrogen atoms), it can be used to create a chiral environment around the metal. This chiral catalytic complex can then promote enantioselective transformations, such as hydrogenations, cycloadditions, or carbon-carbon bond-forming reactions. sfu.caresearchgate.net
Bioisosteric Replacements and Mimicry using the this compound Unit
Bioisosterism, the strategy of replacing a functional group in a biologically active molecule with another group that retains similar biological activity, is a cornerstone of medicinal chemistry. The rigid this compound unit can serve as a bioisosteric replacement for more flexible or conformationally ambiguous structural motifs within a drug molecule. For instance, it can act as a constrained mimic of a dipeptide turn in a peptidomimetic, locking the molecule into a bioactive conformation. mdpi.com
This conformational restriction can lead to several benefits, including increased binding affinity for the target receptor due to a lower entropic penalty upon binding, enhanced selectivity for the target over other receptors, and improved metabolic stability by masking sites prone to enzymatic degradation. The defined spatial orientation of the heteroatoms can also mimic the hydrogen bonding patterns of the original molecular fragment it replaces.
Exploration of Chemical Space Through Structural Modifications of this Tricyclic System
Exploring chemical space is essential for discovering molecules with novel properties. nih.gov The this compound system provides a unique starting point for this exploration. Structural modifications can be systematically made to the core to investigate how changes in geometry and electronic properties affect molecular behavior. nih.gov
Computational studies on related strained tricyclic systems have shown that they can exhibit unusual bonding characteristics, such as elongated carbon-carbon bonds. rsc.org Modifying the this compound scaffold—for example, by altering ring sizes, substituting the heteroatoms, or introducing strain-inducing features—could lead to the discovery of molecules with unique chemical reactivity or physical properties. This systematic exploration allows chemists to map structure-property relationships and to design molecules with tailored functions.
| Structural Modification | Hypothesized Impact | Potential Area of Application |
|---|---|---|
| Replacement of O-5 with Sulfur (Thia-analogue) | Altered polarity, hydrogen bonding, and metal-coordinating ability | Chiral Ligand Design |
| Fusion to an additional ring system | Increased rigidity and surface area; creation of new binding pockets | Materials Science, Supramolecular Chemistry |
| Introduction of unsaturation (double bonds) | Altered geometry and electronic properties; creation of reactive sites | Reactive Probes, Covalent Inhibitors |
| Variation of substituents on the Nitrogen atom | Modulation of solubility, lipophilicity, and biological target interaction | Medicinal Chemistry, Drug Discovery |
Emerging Research Directions and Future Outlook for 5,8 Dioxa 2 Azatricyclo 4.3.0.0,3,7 Nonane Research
Advancements in Sustainable and Green Synthetic Methodologies for the Tricyclic System
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For a complex scaffold like 5,8-Dioxa-2-azatricyclo[4.3.0.0,3,7]nonane, future research will likely focus on moving away from traditional, often harsh, synthetic methods towards more sustainable alternatives. This includes the use of renewable starting materials, atom-economical reactions, and greener solvent systems. frontiersin.org
Key areas of advancement are anticipated to be:
Catalytic Approaches: The use of transition metal or organocatalysts could enable milder reaction conditions and higher selectivity, reducing the need for protecting groups and minimizing waste.
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters, enhancing safety and scalability while often improving yields and reducing reaction times. nih.gov This methodology could be particularly advantageous for managing potentially high-energy intermediates in the synthesis of strained rings.
Biocatalysis: The use of enzymes could offer unparalleled stereoselectivity in the construction of the chiral centers of the tricyclic system, operating in aqueous media under mild conditions.
Table 1: Comparison of Potential Synthetic Methodologies for this compound
| Methodology | Potential Advantages | Potential Challenges |
|---|---|---|
| Traditional Multistep Synthesis | Established and well-understood reaction pathways. | Often requires harsh reagents, generates significant waste, and may have low overall yields. |
| Catalytic Synthesis | Higher efficiency, milder conditions, reduced waste, and potential for asymmetric synthesis. | Catalyst cost and sensitivity, and the need for extensive optimization. |
| Flow Chemistry | Enhanced safety, scalability, and reproducibility; precise control over reaction conditions. nih.gov | Initial setup costs and the need for specialized equipment. |
| Biocatalysis | High stereoselectivity, environmentally friendly (aqueous media, mild conditions), use of renewable resources. | Enzyme stability and availability, and potential for limited substrate scope. |
High-Throughput Screening and Computational Design in Scaffold Discovery
High-throughput screening (HTS) and computational chemistry are transformative tools in modern drug discovery and materials science. youtube.comnih.gov For the this compound scaffold, these technologies can rapidly explore its potential applications.
Computational Scaffold Analysis: Before synthesis, computational methods can predict the physicochemical properties, stability, and potential biological activities of derivatives of the tricyclic system. acs.org This allows for the rational design of libraries of compounds with a higher probability of desired activities. nih.gov
High-Throughput Synthesis and Screening: Automated synthesis platforms can then be used to create these focused libraries of derivatives. nih.govrsc.org Subsequently, HTS can rapidly screen these compounds against a wide range of biological targets or for specific material properties. youtube.comenamine.net
Table 2: Hypothetical High-Throughput Screening Campaign for Derivatives of this compound
| Parameter | Description |
|---|---|
| Library Size | 10,000-100,000 unique derivatives of the core scaffold. |
| Target Classes | G-protein coupled receptors (GPCRs), kinases, ion channels, proteases. |
| Assay Formats | Fluorescence resonance energy transfer (FRET), enzyme-linked immunosorbent assay (ELISA), cell viability assays. enamine.net |
| Hit Criteria | >50% inhibition at 10 µM concentration; confirmation through dose-response curves. |
| Data Analysis | Advanced algorithms to identify structure-activity relationships (SAR) from the screening data. youtube.com |
Interdisciplinary Research Integrating Synthesis, Theory, and Advanced Characterization Techniques
A holistic understanding of the this compound system will necessitate a collaborative, interdisciplinary approach. The integration of synthetic chemistry with theoretical modeling and advanced analytical methods will be crucial for elucidating its structure-property relationships. rsc.org
Synergy of Theory and Practice: Computational studies can predict the reactivity and spectral properties of the molecule, which can then be verified and refined through targeted synthesis and experimental characterization. nih.gov This iterative cycle can accelerate the discovery of novel properties and applications.
Advanced Spectroscopic and Crystallographic Analysis: Techniques such as 2D NMR spectroscopy, X-ray crystallography, and chiroptical methods will be essential for unambiguously determining the three-dimensional structure and stereochemistry of the tricyclic system and its derivatives.
Potential for Novel Chemical Discoveries from Highly Strained or Unusual Polycyclic Systems
The inherent ring strain in the this compound framework is a potential source of novel chemical reactivity. proplate.com The release of this strain can be a powerful driving force for chemical transformations that are not accessible to more conventional, unstrained molecules. acs.orgnih.gov
Strain-Release Driven Reactions: The tricyclic system could undergo unique ring-opening or rearrangement reactions, providing access to novel molecular architectures that would be difficult to synthesize through other means. nih.govchemrxiv.org
Unusual Electronic Properties: The constrained geometry of the molecule may lead to unusual electronic properties, which could be exploited in the development of new catalysts, molecular switches, or other functional materials. proplate.com
Bioisosteric Scaffolds: The rigid, three-dimensional structure of this scaffold could serve as a novel bioisostere for known pharmacophores, potentially leading to the development of new therapeutic agents with improved properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
